Enantiopurity Requirement for Repotrectinib Synthesis: (R)-Enantiomer vs Racemate vs (S)-Enantiomer
The (R)-2-(1-aminoethyl)-4-fluorophenol enantiomer achieves up to 100% enantiomeric excess (e.e.) via ω-transaminase-catalyzed biosynthesis, meeting the stereochemical requirement for repotrectinib macrocycle formation [1]. The racemic mixture contains 50% (S)-enantiomer, which does not yield the correct stereochemistry for the final drug's TRK-binding conformation and must be separated via diastereomeric salt resolution using chiral acids such as tartaric acid . The (S)-enantiomer has no established role in TRK inhibitor synthesis and is considered an investigational compound only .
| Evidence Dimension | Enantiomeric excess (e.e.) of synthetic product |
|---|---|
| Target Compound Data | Up to 100% e.e. (R-enantiomer) |
| Comparator Or Baseline | Racemic mixture: 0% e.e. (50:50 R/S); (S)-enantiomer: 0% e.e. of required (R)-configuration |
| Quantified Difference | 100 percentage-point difference between target and racemate; complete stereochemical mismatch with (S)-enantiomer |
| Conditions | ω-transaminase-catalyzed biosynthesis using 21 (R)-enantioselective enzymes, 1 L scale, 13 mM ketone substrate, 35-40°C, pH 8.0 |
Why This Matters
Procurement of racemic material requires additional chiral resolution steps that reduce overall yield and increase cost, while (S)-enantiomer cannot be repurposed for repotrectinib synthesis.
- [1] Luo Q, Zhou G, Li Z, et al. ω-Transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs. Enzyme Microb Technol. 2024; 175: 110406. View Source
